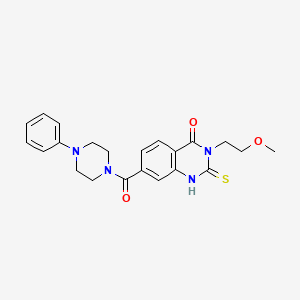

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Description

The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-29-14-13-26-21(28)18-8-7-16(15-19(18)23-22(26)30)20(27)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROWXNJOZAWVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Tetrahydroquinazolinone core : A bicyclic structure known for various biological activities.

- Phenylpiperazine moiety : Often associated with central nervous system (CNS) activity.

- Methoxyethyl group : This substitution may enhance solubility and bioavailability.

Molecular Formula

The molecular formula is , indicating a diverse range of functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. The presence of the piperazine ring is often linked to increased antibacterial activity. For instance, derivatives with piperazine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Central Nervous System Effects

The phenylpiperazine component suggests potential psychoactive effects. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further neuropharmacological research .

Antitumor Activity

Preliminary studies indicate that similar tetrahydroquinazolinones possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further investigation into this compound’s structure-activity relationship (SAR) could elucidate its potential as an anticancer agent .

Study 1: Antimicrobial Activity

A study evaluated various derivatives of tetrahydroquinazolinones against Staphylococcus aureus and E. coli. The results showed that specific modifications in the piperazine structure led to enhanced antimicrobial efficacy, suggesting a promising pathway for developing new antibiotics .

Study 2: CNS Activity

In a behavioral study on mice, compounds structurally similar to the target compound were assessed for anxiolytic effects using the elevated plus maze test. Results indicated significant reductions in anxiety-like behavior, correlating with increased serotonin levels in the brain .

Study 3: Anticancer Potential

A recent investigation into the cytotoxic effects of tetrahydroquinazolinones on human breast cancer cells revealed IC50 values in the micromolar range. The study highlighted the importance of the sulfanylidene group in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

Data Summary

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.45 g/mol

- Functional Groups :

- Tetrahydroquinazoline moiety

- Piperazine ring

- Methoxyethyl side chain

- Sulfanylidene group

Pharmacological Applications

The compound has been studied for its potential as a neurotransmitter modulator . Research indicates that it may interact with serotonin receptors, particularly the 5-HT_1A receptor, which is significant for treating anxiety and depression .

Case Study: Neuropharmacology

In a study involving animal models, the compound demonstrated efficacy in reducing anxiety-like behaviors. The administration of varying doses resulted in a significant decrease in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer drug.

Data Table: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Reactive oxygen species generation |

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various bacterial strains. The results indicate moderate efficacy against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a lead compound for antibiotic development .

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The 4-phenylpiperazine-1-carbonyl group undergoes characteristic reactions of secondary amines and amides:

Acylation and Alkylation

-

Piperazine derivatives readily react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides) at the secondary amine site.

Example Reaction :

This reaction modifies the piperazine’s electronic properties, influencing binding affinity in medicinal chemistry applications .

Hydrolysis of the Amide Bond

Under acidic or basic conditions, the amide bond hydrolyzes to yield 4-phenylpiperazine and a carboxylic acid derivative:

The reaction is slow at room temperature but accelerates under reflux .

Sulfanylidene (Thione) Group Reactivity

The 2-sulfanylidene group participates in nucleophilic and redox reactions:

Nucleophilic Substitution

The thione sulfur reacts with alkyl halides to form thioethers:

This reaction is selective under mild conditions (e.g., KCO, DMF, 25°C) .

Oxidation

Oxidizing agents like HO or mCPBA convert the thione to a sulfoxide or sulfone:

The sulfoxide forms preferentially at low temperatures, while prolonged exposure yields the sulfone .

Tetrahydroquinazolinone Core Modifications

The fused bicyclic system undergoes ring-specific reactions:

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl group, leading to ring opening:

This reaction is reversible under acidic conditions .

Tautomerism

The 2-sulfanylidene group exhibits thione-thiol tautomerism, influencing hydrogen-bonding interactions and solubility:

The equilibrium shifts toward the thione in nonpolar solvents .

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis .

-

Thione Reactivity : The sulfur lone pair drives nucleophilicity, while conjugation with the quinazolinone ring stabilizes transition states .

-

Piperazine Functionalization : Steric effects from the 4-phenyl group direct substitutions to the less hindered nitrogen .

Experimental Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .

-

Temperature Control : Oxidation reactions require strict temperature monitoring to avoid over-oxidation .

-

Purification : Column chromatography (SiO, ethyl acetate/hexane) effectively isolates derivatives .

Q & A

Basic: How can the synthesis of this quinazolinone derivative be optimized for higher yields?

Methodological Answer:

Synthesis optimization should focus on stepwise cyclization and functionalization. For the quinazolinone core, a thiourea intermediate can be prepared via condensation of 2-aminobenzamide derivatives with carbon disulfide, followed by cyclization under acidic conditions (e.g., HCl/EtOH) . The 4-phenylpiperazine-1-carbonyl group can be introduced via nucleophilic acyl substitution using activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) in anhydrous DMF with a tertiary amine base (e.g., DIPEA). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by flash chromatography (gradient elution) are critical to isolate intermediates. Evidence from similar compounds suggests yields improve with controlled temperature (0–5°C for exothermic steps) and inert atmospheres (N₂) to prevent oxidation of sulfanylidene groups .

Basic: What analytical methods are recommended for structural confirmation and purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of methanol/water (70:30) containing 0.1% formic acid. Adjust pH to 2.5–3.0 to enhance peak symmetry for polar piperazine moieties .

- 1H NMR: Key signals include the sulfanylidene proton (δ 3.8–4.2 ppm, singlet), methoxyethyl protons (δ 3.3–3.5 ppm), and piperazine NH (δ 2.8–3.1 ppm, broad). Compare with analogs in .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.

- Mass Spectrometry (HRMS): ESI+ mode to detect [M+H]+ ions. Expected fragmentation includes loss of the methoxyethyl group (m/z ~59) and piperazine ring cleavage .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer:

- Systematic Substitution: Replace the 4-phenylpiperazine group with other heterocycles (e.g., morpholine, piperidine) to assess receptor selectivity .

- In Vitro Assays: Test enzyme inhibition (e.g., phosphodiesterase or kinase assays) using purified enzymes. For example, references phosphodiesterase inhibition protocols with IC₅₀ determination via fluorometric substrates.

- Pharmacophore Modeling: Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with the sulfanylidene group). Cross-validate with molecular docking (see FAQ 4) .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Prioritize poses with hydrogen bonds between the quinazolinone carbonyl and catalytic residues (e.g., Tyr140) .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints.

- Free Energy Calculations: Apply MM/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values to validate predictions .

Advanced: How should environmental fate studies be designed to assess ecotoxicological risks?

Methodological Answer:

- Abiotic Degradation: Conduct hydrolysis studies at pH 4, 7, and 9 (25–50°C) with LC-MS/MS quantification. Monitor degradation products (e.g., quinazolinone ring cleavage).

- Biotic Transformation: Use OECD 301F ready biodegradability tests with activated sludge. Measure BOD₂₈ and identify metabolites via HRMS.

- Bioaccumulation: Determine logP (octanol-water partition coefficient) using shake-flask methods. Values >3.0 indicate high bioaccumulation potential, requiring further in vivo testing (e.g., zebrafish models) .

Advanced: How to resolve contradictions in chromatographic data for epimeric impurities?

Methodological Answer:

Epimers may co-elute under standard HPLC conditions. To resolve:

- Mobile Phase Adjustment: Use tetrabutylammonium hydroxide (0.4 M) as an ion-pair agent with methanol/water (5:1:2:3) at pH 5.5 ± 0.02. This enhances separation of sulfanylidene epimers via ion-pair interactions .

- Chiral Columns: Employ a Chiralpak IA-3 column with hexane/isopropanol (80:20) for enantiomeric resolution.

- LC-MS/MS: Use MRM mode to distinguish epimers by fragmentation patterns (e.g., m/z 245 → 173 for one epimer vs. m/z 245 → 155 for the other) .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

- Lyophilization: Formulate as a lyophilized powder with mannitol (5% w/v) to prevent sulfanylidene oxidation. Store at -20°C under argon.

- pH Optimization: Prepare buffer solutions (pH 6.5–7.0) to minimize hydrolysis of the methoxyethyl group.

- Light Protection: Use amber vials to prevent photodegradation of the quinazolinone core, as UV exposure accelerates ring-opening reactions .

Advanced: How to design enzyme inhibition assays for mechanistic studies?

Methodological Answer:

- Kinetic Assays: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-phosphate for phosphatases) in 96-well plates. Measure initial reaction rates (Vₘₐₓ) at varying inhibitor concentrations (0.1–100 µM).

- IC₅₀ Determination: Fit data to a sigmoidal dose-response curve using GraphPad Prism. Include positive controls (e.g., rolipram for phosphodiesterases, as in ).

- Mechanism Validation: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A competitive inhibitor will increase Km without affecting Vₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.